1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of benzoxazole, triazole, and chlorophenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound.
Formation of Triazole Ring: The triazole ring is formed via a cycloaddition reaction, typically involving an azide and an alkyne.
Coupling Reactions: The final compound is obtained by coupling the benzoxazole and triazole intermediates under appropriate conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied.
Comparison with Similar Compounds
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
Benzoxazole Derivatives: Compounds containing the benzoxazole ring, which may have similar biological activities.
Triazole Derivatives: Compounds containing the triazole ring, which are known for their antimicrobial and antifungal properties.
Chlorophenyl Derivatives: Compounds containing the chlorophenyl group, which may have various biological activities.
The uniqueness of this compound lies in its combination of these functional groups, which may result in unique biological activities and applications.
Properties
Molecular Formula |
C25H20ClN5O2 |
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Molecular Weight |
457.9 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C25H20ClN5O2/c1-14-4-5-15(2)22(12-14)27-25(32)23-16(3)31(30-28-23)19-10-11-21-20(13-19)24(33-29-21)17-6-8-18(26)9-7-17/h4-13H,1-3H3,(H,27,32) |
InChI Key |
XATUORBYRZVYRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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